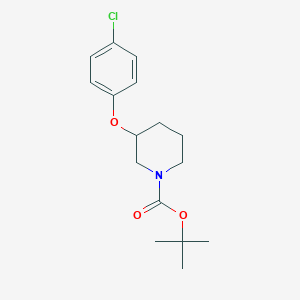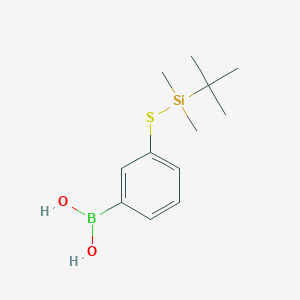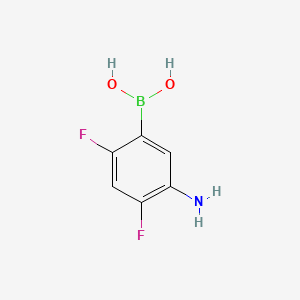
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is a compound that features a pyrrolidine ring attached to a methylpyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold in drug discovery .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine typically involves the use of 6-methylnicotinate as a starting material. The synthetic route includes the following steps :
Starting Material: 6-methylnicotinate.
Reaction Conditions: The reaction is carried out in the presence of an aprotic solvent such as toluene, xylene, or tetrahydrofuran.
Intermediate Formation: The intermediate formed is then subjected to further reactions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for higher yield and purity. The use of high-boiling-point solvents facilitates the separation and purification of the product .
Analyse Des Réactions Chimiques
Types of Reactions
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may yield fully saturated pyrrolidine derivatives .
Applications De Recherche Scientifique
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions
Mécanisme D'action
The mechanism of action of (R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring contributes to the compound’s ability to bind to biological targets, enhancing its selectivity and potency. The compound’s stereochemistry also plays a crucial role in its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar biological activities.
Pyrrolidine-2,5-dione: Known for its inhibitory activity on human carbonic anhydrase isoenzymes.
Prolinol: A pyrrolidine derivative used in the synthesis of various bioactive molecules
Uniqueness
(R)-2-Methyl-5-(pyrrolidin-2-yl)pyridine is unique due to its specific structural features, such as the presence of a methyl group on the pyridine ring and the stereochemistry of the pyrrolidine ring. These features contribute to its distinct biological activities and make it a valuable scaffold in drug discovery .
Propriétés
Formule moléculaire |
C10H14N2 |
|---|---|
Poids moléculaire |
162.23 g/mol |
Nom IUPAC |
2-methyl-5-[(2R)-pyrrolidin-2-yl]pyridine |
InChI |
InChI=1S/C10H14N2/c1-8-4-5-9(7-12-8)10-3-2-6-11-10/h4-5,7,10-11H,2-3,6H2,1H3/t10-/m1/s1 |
Clé InChI |
WZVVISVPTUREQN-SNVBAGLBSA-N |
SMILES isomérique |
CC1=NC=C(C=C1)[C@H]2CCCN2 |
SMILES canonique |
CC1=NC=C(C=C1)C2CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















